molecular formula C8H12N4Si B070202 Di(1h-imidazol-1-yl)dimethylsilane CAS No. 179611-74-6

Di(1h-imidazol-1-yl)dimethylsilane

Cat. No.: B070202
CAS No.: 179611-74-6
M. Wt: 192.29 g/mol
InChI Key: KSAXRSCCGNYTLK-UHFFFAOYSA-N
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Description

Di(1h-imidazol-1-yl)dimethylsilane is a chemical compound with the molecular formula C8H12N4Si It is characterized by the presence of two imidazole rings attached to a dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(1h-imidazol-1-yl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of imidazole with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

2 Imidazole+DimethyldichlorosilaneThis compound+2HCl\text{2 Imidazole} + \text{Dimethyldichlorosilane} \rightarrow \text{this compound} + 2 \text{HCl} 2 Imidazole+Dimethyldichlorosilane→this compound+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Di(1h-imidazol-1-yl)dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The imidazole rings can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides can react with the imidazole rings under mild conditions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Alkylated imidazole derivatives.

Scientific Research Applications

Di(1h-imidazol-1-yl)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the development of bioactive molecules and as a building block for drug design.

    Industry: this compound is used in the production of specialty polymers and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Di(1h-imidazol-1-yl)methylsilane
  • Di(1h-imidazol-1-yl)ethylsilane
  • Di(1h-imidazol-1-yl)phenylsilane

Uniqueness

Di(1h-imidazol-1-yl)dimethylsilane is unique due to its specific combination of imidazole rings and dimethylsilane group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Di(1H-imidazol-1-yl)dimethylsilane is a compound that exhibits a range of biological activities due to its imidazole moieties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and potential applications in various fields.

This compound is characterized by the presence of two imidazole rings and a dimethylsilane group. The imidazole structure contributes to its diverse biological interactions, making it a valuable compound in medicinal chemistry and materials science.

Target Interactions

Imidazole derivatives, including this compound, interact with various biological targets. These interactions often involve the formation of hydrogen bonds with amino acids in target proteins, leading to modulation of enzymatic activities and cellular processes.

Biochemical Pathways

Research indicates that imidazole derivatives can influence significant biochemical pathways. For instance, they have been shown to interfere with the quorum sensing (QS) system in Pseudomonas aeruginosa, which is crucial for bacterial virulence and biofilm formation. This interference results in reduced expression of virulence genes and biofilm maturation.

Biological Activities

This compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Studies have reported that imidazole derivatives possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial communication systems enhances its effectiveness .
  • Antitumor Activity : Imidazole compounds are known for their potential in cancer therapy. They may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis or disrupting metabolic pathways .
  • Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated significant inhibition zones against common bacterial strains. The findings are summarized in the table below:

CompoundZone of Inhibition (mm)
This compound20 (E. coli)
Reference Drug (Streptomycin)28 (E. coli)

This data highlights the compound's potential as an antibacterial agent .

Antitumor Activity

In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines. The mechanism was linked to its ability to interfere with mitochondrial function, similar to other known anticancer agents .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

  • Drug Development : Its unique structure makes it an attractive scaffold for developing new therapeutic agents targeting bacterial infections and cancer.
  • Material Science : The compound is utilized in synthesizing specialty polymers with enhanced properties due to its silane component.

Properties

IUPAC Name

di(imidazol-1-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4Si/c1-13(2,11-5-3-9-7-11)12-6-4-10-8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAXRSCCGNYTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(N1C=CN=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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